molecular formula C27H26N6O B2863851 N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-07-4

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2863851
CAS No.: 955305-07-4
M. Wt: 450.546
InChI Key: TXLAQUOMYRDJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a pyrimidine derivative under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-2-34-23-15-13-21(14-16-23)30-25-24-19-29-33(22-11-7-4-8-12-22)26(24)32-27(31-25)28-18-17-20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLAQUOMYRDJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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